BH3I-1 is a synthetic compound recognized for its role as a Bcl-xL antagonist and an inducer of apoptosis. It is classified under BH3 mimetics, which are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins. These compounds are significant in cancer research due to their ability to promote cell death in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-xL.
BH3I-1 is derived from a targeted screening of chemical libraries aimed at identifying compounds that can disrupt the interactions between pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family. This compound belongs to a broader class of agents known as BH3 mimetics, which are characterized by their ability to bind to the hydrophobic grooves of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells .
The synthesis of BH3I-1 typically involves several steps. One common method includes the reaction of p-bromobenzaldehyde with alpha-isopropyl-4-oxo-2-thioxo-3-thiazolidineacetic acid under controlled conditions. This reaction forms the core structure of BH3I-1, which is then purified for further use in research applications.
Key synthetic steps may include:
The molecular formula of BH3I-1 is , with a molecular weight of approximately 400.3 g/mol. The IUPAC name for this compound is:
2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
The structural representation can be summarized in various formats, including InChI and SMILES:
InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20)/b11-7
BH3I-1 participates in several chemical reactions typical for small organic molecules:
The mechanism by which BH3I-1 induces apoptosis involves its interaction with Bcl-xL, an anti-apoptotic protein that inhibits cell death pathways. By binding to Bcl-xL, BH3I-1 disrupts its interaction with pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent release of cytochrome c into the cytosol . This process initiates a cascade of events culminating in apoptosis.
BH3I-1 is typically presented as a solid with irritant properties. Its solubility profile indicates it can be dissolved in organic solvents commonly used in laboratory settings.
Key chemical properties include:
BH3I-1 has significant applications in scientific research, particularly in oncology:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: